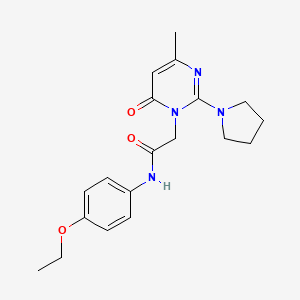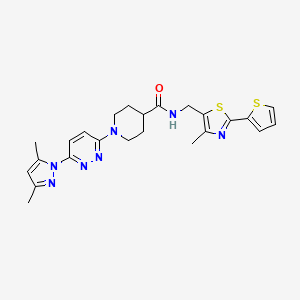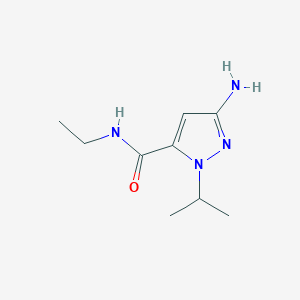
2-Methyl-2h-tetrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-tetrazole-5-carbaldehyde is a chemical compound with the CAS Number: 55408-47-4 . It has a molecular weight of 112.09 and its IUPAC name is 2-methyl-2H-tetrazole-5-carbaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Methyl-2H-tetrazole-5-carbaldehyde is 1S/C3H4N4O/c1-7-5-3(2-8)4-6-7/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methyl-2H-tetrazole-5-carbaldehyde is a solid at room temperature . It has a molecular weight of 112.09 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- A study by L'abbé and Frederix (1990) outlines a convenient method for synthesizing 1,2,3-thiadiazole-5-carbaldehydes, which could be related to the synthetic pathways involving compounds like 2-Methyl-2h-tetrazole-5-carbaldehyde. This research might provide insights into the synthesis and potential transformations of tetrazole derivatives (G. L'abbé & A. Frederix, 1990).
Photophysical Properties
- Telore, Satam, and Sekar (2015) synthesized a series of push–pull chromophoric extended styryls from carbaldehyde derivatives, investigating their intramolecular charge transfer and photophysical properties. Such studies are crucial for understanding the electronic characteristics of 2-Methyl-2h-tetrazole-5-carbaldehyde related compounds and their potential applications in materials science (Rahul D. Telore, Manjaree A. Satam, & N. Sekar, 2015).
Antimicrobial Applications
- Ladani, Mungra, Patel, and Patel (2011) described the microwave-assisted synthesis of tetrazolo[1,5-a]quinoline-based derivatives using a method that might be applicable to 2-Methyl-2h-tetrazole-5-carbaldehyde. The synthesized compounds were assessed for their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Niraj K. Ladani, Divyesh C. Mungra, Manish P. Patel, & R. G. Patel, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyltetrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c1-7-5-3(2-8)4-6-7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAQSZMPTHGKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2h-tetrazole-5-carbaldehyde | |
CAS RN |
55408-47-4 |
Source


|
| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)
![N-(3,5-dimethylphenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2974122.png)

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)
![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974126.png)


![(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2974129.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2974132.png)